molecular formula C10H10BrN5NaO5PS B12385038 Sp-8-Br-cAMPS (sodium)

Sp-8-Br-cAMPS (sodium)

Cat. No.: B12385038
M. Wt: 446.15 g/mol
InChI Key: COTFYAYRSWNIMJ-QKAIHBBZSA-N
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Description

Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) is a synthetic analogue of cyclic adenosine monophosphate. This compound is characterized by the substitution of the hydrogen atom at the 8th position of the adenine base with a bromine atom and the replacement of one of the exocyclic oxygen atoms in the cyclic phosphate moiety with a sulfur atom. This modification results in a compound that is more lipophilic and membrane-permeable compared to its parent compound, cyclic adenosine monophosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) involves the bromination of adenosine followed by cyclization and thiophosphorylation. The process typically begins with the bromination of adenosine at the 8th position using bromine or a brominating agent. This is followed by the cyclization of the brominated adenosine to form the cyclic monophosphate. Finally, the cyclic monophosphate is thiophosphorylated to replace one of the exocyclic oxygen atoms with a sulfur atom .

Industrial Production Methods

Industrial production of Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically lyophilized or crystallized to obtain the sodium salt form .

Chemical Reactions Analysis

Types of Reactions

Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in phosphorylation and thiophosphorylation reactions.

Common Reagents and Conditions

Major Products

The major product of these reactions is Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium), which is a stable and membrane-permeable analogue of cyclic adenosine monophosphate .

Scientific Research Applications

Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) has a wide range of applications in scientific research:

Mechanism of Action

Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) exerts its effects by activating cyclic adenosine monophosphate-dependent protein kinases. The compound binds to the regulatory subunits of these kinases, causing a conformational change that activates the catalytic subunits. This activation leads to the phosphorylation of target proteins, which in turn regulates various cellular processes, including metabolism, gene expression, and cell differentiation .

Comparison with Similar Compounds

Similar Compounds

    8-Bromoadenosine-3’,5’-cyclic monophosphate (sodium): Similar to Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) but lacks the sulfur atom in the cyclic phosphate moiety.

    Sp-cyclic adenosine monophosphorothioate (sodium): Similar to Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) but lacks the bromine atom at the 8th position.

Uniqueness

Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) is unique due to its dual modifications: the presence of a bromine atom at the 8th position and the replacement of an exocyclic oxygen atom with a sulfur atom. These modifications enhance its lipophilicity and membrane permeability, making it a valuable tool in research .

Properties

Molecular Formula

C10H10BrN5NaO5PS

Molecular Weight

446.15 g/mol

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-olate

InChI

InChI=1S/C10H10BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9H,1H2,(H,18,23)(H2,12,13,14);/q-1;+1/t3-,5-,6-,9-,22?;/m1./s1

InChI Key

COTFYAYRSWNIMJ-QKAIHBBZSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)[O-])OP(=S)(O1)O.[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)[O-])OP(=S)(O1)O.[Na+]

Origin of Product

United States

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